Delta3,2-Hydroxylbakuchiol
Overview
Description
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .
Synthesis Analysis
The synthesis of this compound is a topic of ongoing research. A novel method for synthesizing this compound has been proposed, which particularly relates to an asymmetric synthesis method for this compound and analog compounds .Molecular Structure Analysis
This compound has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Gene Expression Analysis
Delta3,2-Hydroxylbakuchiol is not directly mentioned, but a related method, the 2(-Delta Delta C(T)) method, is widely used in gene expression analysis through real-time quantitative PCR experiments. This method is essential for analyzing the relative changes in gene expression and is preferred for its convenience in quantifying the PCR signal from treatment groups compared to controls (Livak & Schmittgen, 2001).
Monoamine Transporter Regulation
This compound, derived from Fructus Psoraleae, significantly inhibits monoamine transporter uptake, especially for the dopamine and norepinephrine transporters. This compound has shown potential as a pharmacotherapy for conditions like Parkinson's disease, depression, and cocaine addiction due to its ability to regulate dopaminergic and noradrenergic neurotransmission (Zhao et al., 2008).
Enzymatic Activities
Peroxisomal delta 3, delta 2-enoyl-CoA isomerase activity is associated with this compound. This enzyme is involved in the metabolism of fatty acids and is critical in the beta-oxidation process. The bifunctional protein associated with this enzyme is found to possess multiple activities including delta 3, delta 2-enoyl-CoA isomerization, 2-enoyl-CoA hydratation, and L-3-hydroxyacyl-CoA dehydrogenation. This trifunctional enzyme presence in rat liver indicates a significant role in metabolic pathways (Palosaari & Hiltunen, 1990).
Plant Methoxyl Group Analysis
While not directly related to this compound, studies in plant matter methoxyl groups using delta(2)H value analysis have shown potential in various fields like sample origin verification and climate research. This indirect association highlights the broad range of research areas where delta ratios and related compounds are significant (Greule et al., 2008).
Mechanism of Action
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a potent monoamine transporter inhibitor . This compound has been isolated from Psoralea corylifolia, a plant species in the Leguminosae family .
Target of Action
The primary targets of 13-Hydroxyisobakuchiol are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play crucial roles in the regulation of neurotransmitter signaling in the nervous system.
Mode of Action
13-Hydroxyisobakuchiol acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It binds to these transporters and prevents them from reuptaking their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, 13-Hydroxyisobakuchiol affects the monoaminergic system, which plays a key role in mood regulation, reward, and motor control .
Result of Action
The inhibition of DAT and NET by 13-Hydroxyisobakuchiol leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft . This can result in enhanced neurotransmission, which may have potential therapeutic effects for disorders such as Parkinson’s disease and depression .
Biochemical Analysis
Biochemical Properties
Delta3,2-Hydroxylbakuchiol plays a significant role in biochemical reactions as a potent monoamine transporter inhibitor. It is more selective for the dopamine transporter (DAT) with an IC50 of 0.58 μM and the norepinephrine transporter (NET) with an IC50 of 0.69 μM, compared to the serotonin transporter (SERT) with an IC50 of 312.02 μM . This selectivity suggests that this compound interacts primarily with dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction is crucial for its potential therapeutic effects in neurological disorders.
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By inhibiting the dopamine and norepinephrine transporters, it increases the availability of these neurotransmitters, which can enhance neuronal signaling and improve mood and motor functions. This compound has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neurological health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine and norepinephrine transporters, inhibiting their reuptake function. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which can enhance neurotransmission and improve symptoms of neurological disorders. Additionally, this compound may influence gene expression related to neurotransmitter synthesis and degradation, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on monoamine transporters, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine and norepinephrine transporters, improving neurological function without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on other physiological systems . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to monoamine neurotransmitters. It interacts with enzymes responsible for the synthesis and degradation of dopamine and norepinephrine, potentially altering metabolic flux and metabolite levels. This interaction can influence the overall balance of neurotransmitters in the brain, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through interactions with monoamine transporters. It binds to dopamine and norepinephrine transporters, facilitating its accumulation in neuronal tissues. This selective distribution is essential for its targeted effects on neurotransmitter levels and neuronal function .
Subcellular Localization
This compound is localized primarily in the synaptic cleft, where it interacts with monoamine transporters. This subcellular localization is crucial for its inhibitory effects on dopamine and norepinephrine reuptake. Additionally, post-translational modifications and targeting signals may direct this compound to specific neuronal compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-CEAFDCLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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